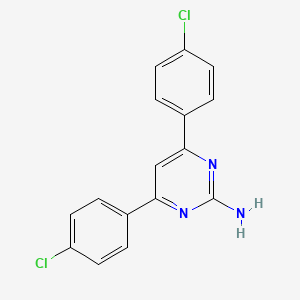

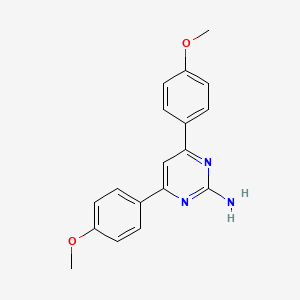

4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine

Vue d'ensemble

Description

“4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine” is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of nitrogen, oxygen, and carbon atoms. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Several 4,6-diarylpyrimidin-2-amine derivatives have been synthesized for anticancer properties . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular formula of “this compound” is C18H16N2O2 . The structure-activity relationship calculations showed hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .Chemical Reactions Analysis

The reactions of “this compound” are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Applications De Recherche Scientifique

Corrosion Inhibition in Petroleum Industry

4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine (MPA) has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. Research demonstrates that MPA exhibits remarkable corrosion mitigation properties, with an efficiency of 99.5% at a low dosage. Its adsorption follows the Langmuir isotherm, indicating mixed-type adsorption at both cathodic and anodic sites, which forms a protective layer on steel surfaces (Sarkar et al., 2020).

Applications in Chemical Synthesis

MPA is involved in the synthesis of various chemical compounds. It has been used in creating novel oxo pyrimido pyrimidine derivatives, which possess potential pharmacological and biological activities. For instance, MPA can be transformed into 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine, which further reacts to produce derivatives with potential applications in pharmaceuticals (Jadhav et al., 2022).

NMR Studies

In nuclear magnetic resonance (NMR) studies, MPA and its derivatives have been used for chemical shift assignments. This is crucial for understanding the molecular structure and dynamics of these compounds, which is valuable in pharmaceutical and chemical research (Sørum et al., 2010).

Synthesis of Pyrimidine Derivatives

MPA plays a role in synthesizing various pyrimidine derivatives. These compounds, due to their structural diversity, are of significant interest in the development of new drugs and materials (Finlander & Pedersen, 1985).

Antifungal Applications

Some derivatives of MPA have demonstrated antifungal effects. Research indicates their efficacy against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential applications of these compounds in developing antifungal agents (Jafar et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle. It is often overexpressed in cancer cells, making it a potential target for anticancer therapies .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a desirable outcome in the treatment of cancer .

Result of Action

The result of this compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . It also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This means that the compound triggers the activation of caspases, enzymes that play a crucial role in the execution of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. This suggests that the compound’s action, efficacy, and stability could be affected by the pH of the environment.

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine are not fully characterized . It is known that the reactions of this compound are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties

Propriétés

IUPAC Name |

4,6-bis(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMPORMMFCGMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

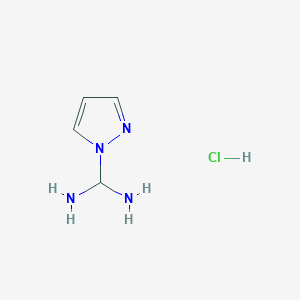

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)